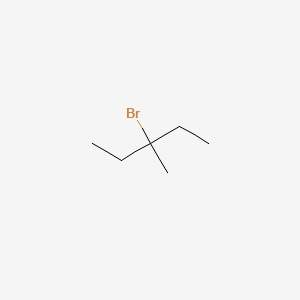

3-Bromo-3-methylpentane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-4-6(3,7)5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPQYKLJSOLRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067084 | |

| Record name | Pentane, 3-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25346-31-0 | |

| Record name | 3-Bromo-3-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25346-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 3-bromo-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 3-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-3-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-3-methylpentane from 3-methylpentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-3-methylpentane from 3-methylpentan-3-ol. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

The conversion of 3-methylpentan-3-ol, a tertiary alcohol, to this compound is a classic example of a nucleophilic substitution reaction. Specifically, it proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the stability of the tertiary carbocation intermediate formed during the reaction. This compound is a valuable alkyl halide intermediate in organic synthesis, often utilized in the construction of more complex molecular architectures.

Reaction Mechanism and Signaling Pathway

The synthesis proceeds in a two-step SN1 mechanism when reacting 3-methylpentan-3-ol with a hydrohalic acid like hydrobromic acid (HBr).[1]

-

Protonation of the Alcohol: The hydroxyl group of 3-methylpentan-3-ol is a poor leaving group. To initiate the reaction, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the hydrobromic acid. This protonation step forms a good leaving group, water.

-

Formation of a Carbocation: The protonated alcohol (oxonium ion) is unstable and subsequently dissociates, with the water molecule departing as a neutral leaving group. This results in the formation of a stable tertiary carbocation at the third carbon position. The stability of this carbocation is a key factor driving the SN1 pathway.[1]

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks the planar tertiary carbocation. This attack can occur from either face of the carbocation, which would lead to a racemic mixture if the carbocation were chiral. In this specific case, the resulting product is achiral.

The overall reaction is as follows:

CH₃CH₂C(OH)(CH₃)CH₂CH₃ + HBr → CH₃CH₂C(Br)(CH₃)CH₂CH₃ + H₂O

Figure 1: SN1 reaction mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Property | 3-methylpentan-3-ol | This compound |

| Molecular Formula | C₆H₁₄O | C₆H₁₃Br |

| Molecular Weight | 102.17 g/mol | 165.07 g/mol [2][3] |

| Boiling Point | 122 °C | 130 °C at 760 mmHg[3] |

| Density | 0.829 g/cm³ | 1.172 g/cm³[3] |

| Appearance | Colorless liquid | Clear, volatile liquid[1] |

| Typical Yield | Not Applicable | High (often >90% for tertiary alcohols via SN1) |

| Spectroscopic Data | ||

| ¹H NMR (Predicted) | See spectral databases for experimental data. | Predicted shifts are available in chemical databases. |

| ¹³C NMR (Predicted) | See spectral databases for experimental data. | Predicted shifts are available in chemical databases.[2] |

| IR Spectrum | Broad peak around 3350 cm⁻¹ (O-H stretch) | Absence of O-H stretch; C-Br stretch typically below 700 cm⁻¹ |

| Mass Spectrometry | See spectral databases for experimental data. | Molecular ion peak (M⁺) at m/z 164/166 (due to Br isotopes) |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3-methylpentan-3-ol.

4.1. Materials and Reagents

-

3-methylpentan-3-ol

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Anhydrous Calcium Chloride (or Magnesium Sulfate)

-

Sodium Bicarbonate solution (5% aqueous)

-

Deionized Water

-

Diethyl Ether (or other suitable extraction solvent)

4.2. Equipment

-

Round-bottom flask

-

Separatory funnel

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Rotary evaporator (optional)

4.3. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 3-methylpentan-3-ol.

-

Addition of HBr: Slowly add an excess of concentrated hydrobromic acid to the alcohol in the flask while stirring. The reaction is typically carried out at room temperature.[4] For some tertiary alcohols, gentle heating may be applied to increase the reaction rate.

-

Reaction Time: Stir the mixture vigorously for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel. Two layers will be observed: an upper organic layer containing the product and a lower aqueous layer.

-

Washing:

-

Separate the layers and wash the organic layer with deionized water to remove any remaining acid.

-

Next, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

-

Finally, wash the organic layer again with deionized water.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

-

Isolation and Purification:

-

Decant or filter the dried organic solution to remove the drying agent.

-

The solvent can be removed using a rotary evaporator.

-

The crude this compound can be purified by simple distillation. Collect the fraction that boils at approximately 130 °C.

-

4.4. Safety Precautions

-

Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

-

This compound is flammable and an irritant.[2] Handle with care and avoid inhalation or contact with skin.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-methylpentan-3-ol via an SN1 reaction with hydrobromic acid is a robust and high-yielding procedure. This technical guide provides the essential theoretical background, a detailed experimental protocol, and key data to enable researchers to successfully perform this synthesis and utilize the product in further chemical transformations. Careful adherence to the outlined procedures and safety precautions is essential for a successful and safe outcome.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-3-methylpentane

This technical guide provides a comprehensive overview of the core physical properties of 3-bromo-3-methylpentane, with a particular focus on its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound in organic synthesis. This document includes a summary of its key physical data, detailed experimental protocols for property determination, and a visualization of its chemical reactivity.

Core Physical Properties of this compound

This compound is a tertiary alkyl halide. Its physical characteristics are crucial for its handling, application in chemical reactions, and purification processes. A summary of its key quantitative physical data is presented below.

| Property | Value | Notes |

| Boiling Point | 130°C | At 760 mmHg[1][2][3] |

| Density | 1.172 g/cm³ | At standard conditions[1][2][3] |

| Molecular Formula | C₆H₁₃Br | |

| Molecular Weight | 165.07 g/mol | [3][4][5] |

| Melting Point | -92.2°C | [1][2][4] |

| Flash Point | 33.1°C | [1][2][4] |

| Vapor Pressure | 12.1 mmHg | At 25°C[1][2][4] |

| Refractive Index | 1.445 | [1][2] |

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and density are critical for the verification of substance purity and for obtaining reliable data for process development. Standard laboratory protocols are described below.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method using a Thiele tube or an aluminum block.

Apparatus:

-

Thiele tube or aluminum block heating apparatus

-

Thermometer (0-200°C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

Sample Preparation: A few drops of this compound are placed into the small test tube.

-

Capillary Insertion: A capillary tube, which has been sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube (containing a high-boiling mineral oil) or the aluminum block.

-

Heating: The apparatus is heated gently and slowly.[1] As the temperature rises, air trapped in the capillary tube will slowly escape.

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[2]

-

Pressure Correction: The atmospheric pressure in the laboratory should be recorded, as boiling points are pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Determination of Density (Pycnometer or Volumetric/Gravimetric Method)

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid like this compound, this can be accurately determined by measuring the mass of a known volume.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (for approximate measurements) or a pycnometer (for high accuracy)

-

Temperature-controlled water bath or a thermometer to record the ambient temperature

Procedure:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

Volume Measurement: A specific volume of this compound is carefully transferred into the graduated cylinder. For higher precision, a pycnometer, which is a flask with a specific, calibrated volume, is filled with the liquid.

-

Mass of Filled Container: The mass of the container with the liquid is measured.

-

Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent.

-

Calculation: The density (ρ) is calculated using the formula:

ρ = (mass of liquid) / (volume of liquid)

where the mass of the liquid is the difference between the mass of the filled container and the empty container.[6]

Chemical Reactivity Profile

As a tertiary alkyl halide, this compound is an excellent substrate for studying unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions. The steric hindrance around the tertiary carbon atom disfavors bimolecular (Sₙ2 and E2) pathways. The stability of the resulting tertiary carbocation intermediate is a key factor driving these reactions.

Caption: Reaction pathways of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. mt.com [mt.com]

- 6. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

The SN1 Reaction Mechanism of 3-Bromo-3-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the unimolecular nucleophilic substitution (SN1) reaction mechanism of 3-bromo-3-methylpentane. As a tertiary alkyl halide, this compound serves as an exemplary substrate for the SN1 pathway, characterized by a multi-step process involving a carbocation intermediate. This document outlines the core principles of the reaction, including its kinetics, stereochemistry, and the profound influence of solvent parameters. Detailed experimental protocols for kinetic analysis are also presented, alongside illustrative diagrams to elucidate key mechanistic and procedural aspects.

Core Concepts of the SN1 Reaction

The SN1 reaction is a first-order nucleophilic substitution, signifying that the rate-determining step involves a single molecule. The mechanism for this compound can be delineated into three principal stages:

-

Formation of a Tertiary Carbocation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group. This heterolytic cleavage of the carbon-bromine bond results in the formation of a planar, sp²-hybridized tertiary carbocation, the 3-methyl-3-pentyl cation. The stability of this carbocation is paramount to the facility of the SN1 reaction and is enhanced by the inductive effects and hyperconjugation of the surrounding methyl and ethyl groups.[1]

-

Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile. In the context of solvolysis, the solvent itself acts as the nucleophile. For instance, in an ethanol (B145695)/water solvent system, both ethanol and water molecules can serve as nucleophiles.

-

Deprotonation: If the nucleophile is neutral (e.g., water or an alcohol), a final, rapid deprotonation step occurs to yield the neutral substitution product.

The overall reaction rate is dictated solely by the concentration of the alkyl halide, as described by the following rate law:

Rate = k[this compound] [2]

This first-order kinetic profile is a hallmark of the SN1 mechanism.[3]

Data Presentation: Comparative Solvolysis Rates

| Alkyl Bromide | Classification | Relative Rate of Solvolysis (80% Ethanol, 25°C) |

| Methyl bromide (CH₃Br) | Methyl | 1 |

| Ethyl bromide (CH₃CH₂Br) | Primary | 2 |

| Isopropyl bromide ((CH₃)₂CHBr) | Secondary | 43 |

| tert-Butyl bromide ((CH₃)₃CBr) | Tertiary | 1,200,000 |

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]

As a tertiary alkyl halide structurally similar to tert-butyl bromide, this compound is expected to exhibit a similarly high rate of solvolysis via the SN1 mechanism. The stability of the tertiary carbocation intermediate is the primary determinant of this high reactivity.

Stereochemical Implications

The stereochemistry of the SN1 reaction is a direct consequence of the planar geometry of the carbocation intermediate. Nucleophilic attack can occur with equal probability from either face of the carbocation. Consequently, if the reaction is initiated with an optically active tertiary alkyl halide, the product will be a racemic mixture of enantiomers, resulting in a loss of optical activity.

Experimental Protocols: Determination of Solvolysis Rate

The rate of the SN1 solvolysis of this compound can be determined by monitoring the production of hydrobromic acid (HBr) over time. The following protocol is adapted from established methods for tertiary alkyl halides.

Objective: To determine the first-order rate constant for the solvolysis of this compound in a mixed solvent system (e.g., 50:50 ethanol/water).

Materials:

-

This compound

-

Absolute ethanol

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)

-

Bromothymol blue indicator solution

-

Constant temperature water bath

-

Burette, pipettes, and standard volumetric flasks

-

Erlenmeyer flasks

-

Stopwatch

Procedure:

-

Solvent Preparation: Prepare the desired solvent mixture (e.g., 50:50 v/v ethanol/water) by combining the appropriate volumes of absolute ethanol and deionized water in a volumetric flask.

-

Reaction Setup: Place a known volume (e.g., 50.0 mL) of the solvent mixture into an Erlenmeyer flask. Add a few drops of bromothymol blue indicator. The solution should be a yellow-green color.

-

Titration of Initial Acidity: If the solution is not neutral, titrate with the standardized NaOH solution to the blue endpoint of the indicator. Record the volume of NaOH added.

-

Initiation of the Reaction: Using a pipette, add a precise volume (e.g., 1.0 mL) of this compound to the flask. Start the stopwatch immediately.

-

Monitoring the Reaction: The solvolysis reaction will produce HBr, causing the indicator to change from blue back to yellow. As the yellow color appears, add a known volume (e.g., 1.00 mL) of the standardized NaOH solution from a burette to neutralize the acid, and the solution will turn blue again. Record the time at which each portion of NaOH is added.

-

Data Collection: Continue adding aliquots of NaOH and recording the time until the reaction is substantially complete (i.e., the rate of acid production slows significantly).

-

Data Analysis: The concentration of this compound remaining at each time point can be calculated from the amount of NaOH added. A plot of the natural logarithm of the concentration of this compound (ln[R-Br]) versus time should yield a straight line, confirming the first-order kinetics. The rate constant (k) is the negative of the slope of this line.

Mandatory Visualizations

Caption: The SN1 reaction mechanism of this compound.

Caption: Workflow for the kinetic analysis of SN1 solvolysis.

References

E2 elimination reaction of 3-Bromo-3-methylpentane with strong base

An In-depth Technical Guide to the E2 Elimination Reaction of 3-Bromo-3-methylpentane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, crucial for the stereoselective and regioselective formation of alkenes. This guide provides a detailed technical overview of the E2 elimination reaction of this compound, a model tertiary alkyl halide. It covers the core mechanistic principles, including kinetics, stereochemical requirements, and the factors governing product distribution. Emphasis is placed on the strategic control of regioselectivity to favor either the Zaitsev or Hofmann product through the judicious choice of a strong base. This document summarizes quantitative data from analogous systems, provides detailed experimental protocols, and utilizes logical diagrams to illustrate key concepts and workflows.

The E2 Reaction Mechanism: A Concerted Pathway

The E2 reaction is a single-step, concerted process where a strong base abstracts a proton from a carbon atom adjacent (β-position) to the leaving group. Simultaneously, the electrons from the carbon-hydrogen bond shift to form a π-bond, and the leaving group departs.[1]

Key characteristics of the E2 mechanism include:

-

Kinetics: The reaction exhibits second-order kinetics, as the rate is dependent on the concentration of both the alkyl halide and the base.[1] The rate law is expressed as: Rate = k[Alkyl Halide][Base].

-

Substrate: this compound is a tertiary alkyl halide. The rate of E2 reactions increases with increasing alkyl substitution (tertiary > secondary > primary), primarily because this leads to the formation of a more substituted, and thus more stable, alkene product.[1]

-

Stereochemistry: The E2 mechanism has a strict stereochemical requirement for an anti-periplanar geometry. This means the β-hydrogen and the bromine leaving group must lie in the same plane and be oriented at a 180° dihedral angle to one another.[2][3][4] This alignment allows for efficient overlap of the developing p-orbitals to form the new π-bond.[2] For an acyclic substrate like this compound, this conformation is readily accessible through single-bond rotation.[2]

Caption: A diagram of the concerted E2 elimination mechanism.

Regioselectivity: The Zaitsev vs. Hofmann Rule

The dehydrohalogenation of this compound can yield two constitutional isomers, as there are two distinct types of β-hydrogens. The choice of base dictates which product is favored.[5][6]

-

Zaitsev's Rule (Thermodynamic Control): When a small, unhindered strong base like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) is used, the reaction preferentially forms the more substituted, and therefore more thermodynamically stable, alkene.[5][7] For this compound, this involves abstracting a proton from the methylene (B1212753) group (C2 or C4), yielding 3-methylpent-2-ene as the major product.

-

Hofmann's Rule (Kinetic Control): When a sterically hindered (bulky) base like potassium tert-butoxide (KOtBu) is used, the reaction favors the formation of the less substituted alkene.[5][8] The bulky base has difficulty accessing the more sterically hindered internal protons. It therefore preferentially abstracts a more accessible proton from the terminal methyl group (C5), leading to 3-methylpent-1-ene as the major product.[5]

Caption: Logical flow for predicting the major E2 product based on base selection.

Stereoselectivity of the Zaitsev Product

The formation of 3-methylpent-2-ene is stereoselective, meaning one stereoisomer is preferentially formed.[4] The reaction can produce both (E)-3-methylpent-2-ene and (Z)-3-methylpent-2-ene. Due to reduced steric strain between the ethyl and methyl groups across the double bond, the (E)-isomer (trans) is more stable and is therefore the major stereoisomer formed.[4][9]

Quantitative Data Presentation

Table 1: Regioselectivity as a Function of Base (Data is representative of typical E2 reactions on tertiary halides)

| Base Used | Base Type | Major Product | Minor Product | Representative Product Ratio (Major:Minor) |

| Sodium Ethoxide (NaOEt) | Small, Unhindered | 3-Methylpent-2-ene (Zaitsev) | 3-Methylpent-1-ene (Hofmann) | ~80 : 20[7] |

| Potassium tert-Butoxide (KOtBu) | Bulky, Hindered | 3-Methylpent-1-ene (Hofmann) | 3-Methylpent-2-ene (Zaitsev) | >90 : <10 |

Table 2: Stereoselectivity of the Zaitsev Product (3-Methylpent-2-ene) (Data is representative of typical E2 reactions forming disubstituted alkenes)

| Stereoisomer | Relative Stability | Expected Outcome | Representative Product Ratio ((E):(Z)) |

| (E)-3-methylpent-2-ene | More Stable (trans) | Major Stereoisomer | > 6 : 1 |

| (Z)-3-methylpent-2-ene | Less Stable (cis) | Minor Stereoisomer |

Experimental Protocols

The following are detailed, representative protocols for conducting the E2 elimination of this compound to selectively synthesize either the Zaitsev or Hofmann product.

5.1 Protocol for Zaitsev Product (3-Methylpent-2-ene)

-

Reagents: this compound, Sodium ethoxide, Anhydrous ethanol (B145695).

-

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (e.g., nitrogen).[10]

-

This compound is added dropwise to the stirred ethoxide solution.

-

The reaction mixture is heated to reflux (approx. 78 °C) and maintained for several hours.[1] Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the mixture is cooled to room temperature and poured into cold water. The aqueous layer is extracted multiple times with a nonpolar organic solvent (e.g., diethyl ether or pentane).

-

The combined organic extracts are washed with water and then brine to remove residual ethanol and salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is carefully removed by distillation.

-

Purification: The crude product is purified by fractional distillation to isolate the 3-methylpent-2-ene isomers.

-

5.2 Protocol for Hofmann Product (3-Methylpent-1-ene)

-

Reagents: this compound, Potassium tert-butoxide, Anhydrous tert-butyl alcohol or THF.

-

Procedure:

-

Potassium tert-butoxide is dissolved in an anhydrous solvent such as tert-butyl alcohol or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere.[5][11]

-

The solution is stirred, and this compound is added slowly.

-

The reaction is typically stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours.[11] Progress is monitored by TLC or GC.

-

Workup: The workup procedure is similar to the Zaitsev protocol. The reaction is quenched by the careful addition of cold water.[11] The product is extracted with an organic solvent, and the organic layer is washed with water and brine.[11]

-

The organic solution is dried over an anhydrous drying agent, filtered, and the solvent is removed.

-

Purification: The crude product is purified by fractional distillation to isolate 3-methylpent-1-ene.

-

Caption: A generalized workflow for the E2 elimination of this compound.

Conclusion

The E2 elimination of this compound serves as an exemplary system for understanding and applying the principles of regioselectivity and stereoselectivity in organic synthesis. The reaction outcome is highly controllable; the use of a small, unhindered base such as sodium ethoxide reliably produces the more stable Zaitsev product, (E)-3-methylpent-2-ene, while a bulky base like potassium tert-butoxide directs the reaction toward the less substituted, kinetically favored Hofmann product, 3-methylpent-1-ene. A thorough understanding of these principles, combined with robust experimental design, allows for the targeted synthesis of specific alkene isomers, a critical capability in the fields of chemical research and drug development.

References

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]

- 4. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]

- 5. gdckulgam.edu.in [gdckulgam.edu.in]

- 6. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]

- 11. benchchem.com [benchchem.com]

Carbocation stability in 3-Bromo-3-methylpentane solvolysis

An In-Depth Technical Guide to the Solvolysis of 3-Bromo-3-methylpentane: Carbocation Stability at the Core

Abstract

The solvolysis of this compound serves as a classic example of a unimolecular nucleophilic substitution (S_N1) reaction, a fundamental process in organic chemistry with significant implications in synthetic and medicinal chemistry. This technical guide provides a detailed examination of this reaction, focusing on the central role of carbocation stability. It outlines the reaction mechanism, presents quantitative data on the influence of solvent polarity, details experimental protocols for kinetic analysis, and utilizes visualizations to clarify complex relationships. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of S_N1 reaction dynamics.

Introduction: The S_N1 Pathway

Solvolysis refers to a nucleophilic substitution reaction where the solvent acts as the nucleophile. For tertiary alkyl halides such as this compound, this process overwhelmingly proceeds through an S_N1 mechanism. This pathway is characterized by a multi-step sequence in which the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. The stability of this intermediate is the single most critical factor governing the reaction rate and is, therefore, the central focus of this guide. Tertiary alkyl halides are highly favorable for S_N1 reactions precisely because they form relatively stable tertiary carbocations.[1]

Reaction Mechanism and Carbocation Stability

The solvolysis of this compound in a protic solvent (e.g., ethanol, water) involves three distinct steps:

-

Ionization: The carbon-bromine bond undergoes heterolytic cleavage, where the bromine atom departs with both electrons from the bond. This is the slow, rate-determining step that results in the formation of a planar tertiary carbocation (3-methylpentan-3-yl cation) and a bromide ion.[1]

-

Nucleophilic Attack: A solvent molecule, acting as a nucleophile, attacks the electrophilic carbocation. This step is fast and results in the formation of a protonated intermediate (an oxonium ion if the solvent is an alcohol or water).

-

Deprotonation: Another solvent molecule acts as a weak base, abstracting a proton from the oxonium ion to yield the final neutral substitution product and a hydronium or protonated alcohol ion.

The tertiary carbocation formed from this compound is stabilized by two key electronic effects:

-

Inductive Effect: The three alkyl groups (two ethyl, one methyl) attached to the positively charged carbon are electron-donating, pushing electron density towards the carbocation and dispersing its positive charge.

-

Hyperconjugation: The sigma bonds of the C-H and C-C bonds on the adjacent carbons can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and increasing stability.

Due to the high stability of the initially formed tertiary carbocation, rearrangements (like hydride or alkyl shifts) are not observed in this reaction, as they would not lead to a more stable intermediate.

Caption: S_N1 Solvolysis Mechanism for this compound.

Quantitative Data: The Role of Solvent Polarity

The rate of an S_N1 reaction is profoundly influenced by the ionizing power of the solvent.[2] Polar protic solvents, such as water and alcohols, are particularly effective at accelerating the rate-determining step. They stabilize the transition state leading to the carbocation and solvate the resulting ions through hydrogen bonding and dipole-dipole interactions.[2]

While specific kinetic data for this compound is dispersed, the behavior of the structurally similar tert-butyl chloride (t-BuCl) provides an excellent quantitative illustration of the solvent effect. The rate of solvolysis increases by several orders of magnitude as the polarity of the solvent increases.

| Solvent (Composition by Volume) | Dielectric Constant (ε) | Relative Rate of Solvolysis (t-BuCl) |

| 100% Ethanol | 24.3 | 1 |

| 80% Ethanol / 20% Water | 35.8 | 4 |

| 60% Ethanol / 40% Water | 48.7 | 30 |

| 40% Ethanol / 60% Water | 60.8 | 300 |

| 20% Ethanol / 80% Water | 71.7 | 3,000 |

| 100% Water | 78.5 | 150,000 |

| Data is illustrative and compiled from established principles of solvolysis kinetics.[2] |

Experimental Protocols: Measuring Solvolysis Kinetics

A common method for determining the rate of solvolysis for an alkyl halide involves monitoring the production of the acidic byproduct (HBr in this case). The rate can be followed by titrating the acid with a standardized base over time or by using a pH indicator.[3]

Detailed Methodology: Kinetic Analysis via Titration

-

Reagent Preparation:

-

Prepare a stock solution of the alkyl halide (e.g., 0.1 M this compound in a non-nucleophilic solvent like acetone).

-

Prepare the desired solvolysis solvent (e.g., 50:50 ethanol/water by volume).

-

Prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.02 M NaOH).

-

Select a suitable pH indicator (e.g., bromothymol blue).

-

-

Reaction Setup:

-

Place a known volume of the solvolysis solvent into a thermostated reaction flask to maintain a constant temperature (e.g., 25°C).

-

Add a few drops of the pH indicator to the solvent.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding a precise volume of the alkyl halide stock solution to the reaction flask. Start a timer immediately.

-

At regular time intervals (e.g., every 5 minutes), withdraw a fixed-volume aliquot (sample) from the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that stops the reaction, such as pure acetone.[4]

-

-

Data Collection:

-

Titrate the quenched aliquot with the standardized NaOH solution until the indicator endpoint is reached. Record the volume of NaOH used.

-

Continue this process until the reaction is nearly complete or for a predetermined duration.

-

To determine the concentration at "infinite" time ([HBr]∞), heat a final sample to drive the reaction to completion, cool it, and titrate.[3]

-

-

Data Analysis:

-

The rate constant (k) for a first-order reaction can be determined by plotting ln([R-Br]₀ / ([R-Br]₀ - [HBr]t)) versus time, where the slope of the line is k.

-

Caption: Experimental Workflow for Kinetic Analysis of Solvolysis.

Conclusion

The solvolysis of this compound is a quintessential S_N1 reaction governed by the formation and stability of its tertiary carbocation intermediate. The stability, conferred by inductive and hyperconjugation effects, ensures a facile ionization step. The reaction rate is highly sensitive to solvent polarity, with polar protic solvents significantly accelerating the process by stabilizing the charged intermediate. The methodologies outlined provide a robust framework for empirically investigating these principles, offering valuable insights for reaction optimization and mechanistic studies in academic and industrial research.

References

An In-depth Technical Guide to the Regioselectivity of Free Radical Bromination of 3-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical bromination of 3-methylpentane (B165638), with a specific focus on the regioselectivity of this reaction. The document details the underlying mechanistic principles, theoretical product distribution, and a detailed experimental protocol. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development who utilize halogenated alkanes as synthetic intermediates.

Introduction

Free radical halogenation is a fundamental reaction in organic synthesis, providing a pathway to functionalize otherwise inert alkanes. Bromination, in particular, exhibits a high degree of regioselectivity, favoring the substitution of hydrogens on more substituted carbon atoms. This selectivity is crucial for the controlled synthesis of specific alkyl halide isomers. 3-Methylpentane serves as an excellent model substrate to illustrate this principle, as it possesses primary, secondary, and tertiary hydrogens, leading to a mixture of monobrominated products. Understanding the factors that govern the distribution of these products is essential for predicting reaction outcomes and designing efficient synthetic routes.

Mechanistic Underpinnings of Regioselectivity

The free radical bromination of an alkane proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. The regioselectivity of the reaction is determined during the hydrogen abstraction step of the propagation phase.

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, typically induced by ultraviolet (UV) light or heat, to generate two bromine radicals (Br•).[1][2]

Propagation: This stage consists of two repeating steps:

-

A bromine radical abstracts a hydrogen atom from the alkane, in this case, 3-methylpentane, to form hydrogen bromide (HBr) and an alkyl radical.[1]

-

The resulting alkyl radical then reacts with a molecule of bromine (Br₂) to form the alkyl bromide product and a new bromine radical, which can then continue the chain reaction.

The stability of the alkyl radical formed in the first propagation step is the key determinant of the reaction's regioselectivity. The order of stability for free radicals is tertiary > secondary > primary.[3] This stability difference is attributed to hyperconjugation and the electron-donating inductive effect of alkyl groups.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.

The following diagram illustrates the logical flow of the factors determining the major product in the free radical bromination of 3-methylpentane.

Caption: Logical workflow of regioselectivity in 3-methylpentane bromination.

Quantitative Analysis of Product Distribution

The high selectivity of bromination is a result of the endothermic nature of the hydrogen abstraction step. According to the Hammond postulate, the transition state for this step resembles the products (the alkyl radical and HBr). Therefore, the differences in the stability of the radical intermediates are strongly reflected in the activation energies, leading to a pronounced preference for the formation of the most stable radical.

The relative rates of hydrogen abstraction for primary (1°), secondary (2°), and tertiary (3°) C-H bonds in free radical bromination at 127 °C are approximately 1 : 82 : 1640. We can use these values to calculate the theoretical distribution of monobrominated products for 3-methylpentane.

Structure of 3-Methylpentane:

-

Primary (1°) hydrogens: There are 9 primary hydrogens (two CH₃ groups at the ends and one CH₃ branch).

-

Secondary (2°) hydrogens: There are 4 secondary hydrogens (two CH₂ groups).

-

Tertiary (3°) hydrogen: There is 1 tertiary hydrogen (the CH group).

Calculation of Theoretical Product Percentages:

-

Amount of 1-bromo-3-methylpentane (B1293714) and 2-bromo-4-methylpentane (B50952) (from primary H abstraction): 9 hydrogens × reactivity of 1 = 9

-

Amount of 2-bromo-3-methylpentane (B3275241) (from secondary H abstraction): 4 hydrogens × reactivity of 82 = 328

-

Amount of this compound (from tertiary H abstraction): 1 hydrogen × reactivity of 1640 = 1640

Total relative amount: 9 + 328 + 1640 = 1977

Percentage of each product:

-

Primary bromides: (9 / 1977) × 100% ≈ 0.5%

-

Secondary bromide (2-bromo-3-methylpentane): (328 / 1977) × 100% ≈ 16.6%

-

Tertiary bromide (this compound): (1640 / 1977) × 100% ≈ 82.9%

Table 1: Theoretical Product Distribution for the Monobromination of 3-Methylpentane

| Product Name | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Theoretical Yield (%) |

| 1-Bromo-3-methylpentane & 2-Bromo-4-methylpentane | Primary (1°) | 9 | 1 | 9 | ~0.5 |

| 2-Bromo-3-methylpentane | Secondary (2°) | 4 | 82 | 328 | ~16.6 |

| This compound | Tertiary (3°) | 1 | 1640 | 1640 | ~82.9 |

This calculation clearly demonstrates that this compound is the major product, a direct consequence of the high reactivity of the tertiary hydrogen atom.

Detailed Experimental Protocol

This section provides a detailed methodology for the free radical bromination of 3-methylpentane and subsequent product analysis.

4.1. Safety Precautions

-

Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be carried out in a well-ventilated fume hood. [4][5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. [3]

-

Have a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) readily available to neutralize any bromine spills.

-

3-Methylpentane is a flammable liquid. Keep away from ignition sources.

-

UV light can be harmful to the eyes. Use appropriate shielding.

4.2. Materials and Reagents

-

3-Methylpentane (≥99%)

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (100 mL) equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

UV lamp (e.g., a 100-watt mercury lamp)

-

Separatory funnel (250 mL)

-

Erlenmeyer flask

-

Gas chromatograph-mass spectrometer (GC-MS)

4.3. Reaction Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpentane (e.g., 0.1 mol) dissolved in anhydrous dichloromethane (e.g., 25 mL).

-

Initiation: Position the UV lamp approximately 10-15 cm from the flask. Begin stirring the solution and turn on the UV lamp.

-

Addition of Bromine: Slowly add a solution of bromine (e.g., 0.05 mol, to ensure monobromination) in dichloromethane (e.g., 10 mL) from the dropping funnel over a period of 30-60 minutes. The red-brown color of bromine should disappear as it reacts. If the color persists, slow down the addition rate.

-

Reaction Monitoring: After the addition is complete, continue to irradiate and stir the reaction mixture for an additional 1-2 hours, or until the bromine color has completely faded, indicating the consumption of bromine.

-

Workup:

-

Turn off the UV lamp and allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any HBr formed, and then with water (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried solution into a clean, pre-weighed round-bottom flask.

-

Remove the dichloromethane solvent using a rotary evaporator.

-

-

Product Analysis:

4.4. Alternative Brominating Agent: N-Bromosuccinimide (NBS)

For a safer and more convenient laboratory procedure, N-bromosuccinimide (NBS) can be used as a source of bromine radicals in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.[8][9] This method, known as the Wohl-Ziegler reaction, avoids the handling of highly corrosive elemental bromine.[8]

The following diagram illustrates a typical experimental workflow for the free radical bromination of 3-methylpentane.

Caption: Step-by-step experimental workflow for 3-methylpentane bromination.

Conclusion

The free radical bromination of 3-methylpentane is a classic example of a regioselective reaction governed by the principles of radical stability. The pronounced preference for the substitution of the tertiary hydrogen leads to the formation of this compound as the major product. This high degree of selectivity makes free radical bromination a powerful tool in organic synthesis for the targeted functionalization of alkanes. The experimental protocol provided herein offers a practical guide for conducting this reaction and analyzing its outcome, which is of significant utility for professionals in drug development and chemical research who rely on the synthesis of specific halogenated intermediates.

References

- 1. byjus.com [byjus.com]

- 2. Ch4 : Radical halogenation of Alkanes [chem.ucalgary.ca]

- 3. brainly.com [brainly.com]

- 4. shimadzu.com [shimadzu.com]

- 5. organic chemistry - What is the Major product in free radical halogenation of Alkanes. (Between 3°,2°,1°) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Analysis of 3-Bromo-3-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-3-methylpentane, a tertiary bromoalkane. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of the molecule. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.01 | Triplet | 6H | -CH₂CH₃ |

| 1.71 | Singlet | 3H | -C(CH₃ )Br |

| 1.95 | Quartet | 4H | -CH₂ CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 9.4 | Primary | -CH₂C H₃ |

| 31.5 | Primary | -C(C H₃)Br |

| 41.5 | Secondary | -C H₂CH₃ |

| 71.2 | Quaternary | -C (CH₃)Br |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2972 | Strong | C-H stretch (alkane) |

| 2939 | Strong | C-H stretch (alkane) |

| 2881 | Medium | C-H stretch (alkane) |

| 1464 | Medium | C-H bend (methylene & methyl) |

| 1383 | Medium | C-H bend (methyl) |

| 1148 | Medium | C-C stretch |

| 636 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 60 | [C₄H₉]⁺ |

| 85 | 40 | [C₆H₁₃]⁺ (Loss of Br) |

| 135/137 | 5 | [M - C₂H₅]⁺ |

| 164/166 | <1 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) is prepared. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high signal-to-noise ratio. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. The relative abundance of each fragment is plotted against its m/z value to generate the mass spectrum.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and a key fragmentation pathway.

Caption: Spectroscopic analysis workflow for this compound.

Caption: Key fragmentation pathway in the mass spectrum of this compound.

An In-depth Technical Guide to 3-Bromo-3-methylpentane: Nomenclature, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-3-methylpentane, a tertiary alkyl halide of significant interest in organic synthesis and mechanistic studies. The document details its IUPAC nomenclature, chemical structure, physical and spectroscopic properties, and provides a detailed experimental protocol for its synthesis. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth information for the application and study of this compound.

IUPAC Nomenclature and Chemical Structure

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature of this compound is determined by identifying the longest continuous carbon chain and the substituents attached to it.

The structure of this compound, with the chemical formula C₆H₁₃Br, consists of a central carbon atom bonded to a bromine atom, a methyl group, and two ethyl groups.[1][2] This arrangement classifies it as a tertiary alkyl halide.[3] The molecule is achiral.

Below is a diagram illustrating the logical steps to arrive at the IUPAC name for this compound.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Br | [1][2] |

| Molecular Weight | 165.07 g/mol | [1][2] |

| CAS Number | 25346-31-0 | [1][2] |

| Boiling Point | 130 °C at 760 mmHg | [2][3] |

| Melting Point | -92.2 °C | [2] |

| Density | 1.172 g/cm³ | [2][3] |

| Refractive Index | 1.445 | [2] |

| Flash Point | 33.1 °C | [2] |

| Vapor Pressure | 12.1 mmHg at 25°C | [2] |

As a tertiary alkyl halide, this compound is a valuable substrate for studying nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[3] The steric hindrance around the tertiary carbon and the stability of the resulting tertiary carbocation significantly influence its reactivity.

Synthesis of this compound

This compound can be synthesized through several methods. A common and effective laboratory preparation involves the reaction of 3-methyl-3-pentanol (B165633) with hydrobromic acid.

Experimental Protocol: Synthesis from 3-methyl-3-pentanol

This protocol outlines the synthesis of this compound from 3-methyl-3-pentanol via an Sₙ1 reaction.

Materials:

-

3-methyl-3-pentanol

-

Concentrated Hydrobromic Acid (48%)

-

Concentrated Sulfuric Acid (optional, as a catalyst)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Separatory Funnel

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-methyl-3-pentanol and an equimolar amount of concentrated hydrobromic acid. A catalytic amount of concentrated sulfuric acid can be added to facilitate the reaction.

-

Reaction: The mixture is gently heated under reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The crude product is purified by distillation. The fraction collected at the boiling point of this compound (approximately 130 °C at atmospheric pressure) is the desired product.

Reaction Mechanism:

The synthesis proceeds through an Sₙ1 mechanism, which is favored by the tertiary alcohol substrate and the polar protic conditions.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.0 | Triplet | 6H | -CH₂-CH₃ |

| ~ 1.7 | Singlet | 3H | -C-CH₃ |

| ~ 2.0 | Quartet | 4H | -CH₂ -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display four signals, corresponding to the four unique carbon environments.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 10 | -CH₂-C H₃ |

| ~ 30 | -C -CH₃ |

| ~ 40 | -C H₂-CH₃ |

| ~ 70 | C -Br |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for C-H and C-Br bonds.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond | Description |

| 2970-2850 | C-H | Alkane stretching |

| 1465-1375 | C-H | Alkane bending |

| 650-550 | C-Br | Alkyl halide stretching |

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for the molecular ion (M and M+2) will be observed in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 164/166 | [C₆H₁₃Br]⁺ (Molecular Ion) |

| 85 | [C₆H₁₃]⁺ (Loss of Br) |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Conclusion

This compound is a versatile tertiary alkyl halide with well-defined structural and spectroscopic properties. Its synthesis via the reaction of 3-methyl-3-pentanol with hydrobromic acid provides a reliable method for its preparation in a laboratory setting. The detailed information on its nomenclature, properties, synthesis, and characterization presented in this guide serves as a valuable technical resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Stereochemistry of Reactions Involving 3-Bromo-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereochemical outcomes of reactions involving the tertiary alkyl halide, 3-bromo-3-methylpentane. Its structure makes it an excellent model for studying unimolecular substitution (S(_N)1) and elimination (E1) reactions, as well as bimolecular elimination (E2) under specific conditions. Understanding these pathways is critical for predicting and controlling reaction products in complex molecule synthesis.

Overview of Reaction Pathways

This compound is a tertiary alkyl halide, a classification that largely dictates its reactivity.[1] The bulky tertiary structure sterically hinders the backside attack required for a bimolecular nucleophilic substitution (S(_N)2) reaction, making this pathway negligible.[1] Consequently, the primary reaction pathways are S(_N)1, E1, and E2, each with distinct stereochemical and regiochemical consequences.

-

S(N)1 and E1 Reactions: These reactions proceed through a common carbocation intermediate.[2][3] The rate-determining step is the unimolecular dissociation of the bromide leaving group to form a stable tertiary carbocation.[2] This pathway is favored in polar protic solvents (e.g., water, ethanol) which can stabilize the carbocation intermediate.[4]

-

E2 Reactions: This pathway is a one-step, concerted process where a strong, often sterically hindered base, removes a proton while the leaving group departs simultaneously.[5][6] This mechanism avoids the formation of a carbocation.

Stereochemistry and Regiochemistry of Reaction Pathways

The hallmark of an S(N)1 reaction at a stereocenter is the formation of a racemic or near-racemic mixture of products.[2] Although this compound itself is achiral, if we consider a chiral analogue like (S)-3-bromo-3-methylhexane, the principles become clear.

-

Formation of a Planar Carbocation: The initial loss of the bromide ion results in a flat, sp

-hybridized tertiary carbocation.[2][3]2 -

Non-selective Nucleophilic Attack: The incoming nucleophile can attack this planar intermediate from either face with nearly equal probability.[2]

-

Product Outcome: Attack from one face results in retention of the original configuration, while attack from the opposite face leads to inversion. This leads to a mixture of enantiomers, often approaching a 50:50 ratio (racemization).[2][7] In practice, complete racemization is rare, and a slight excess of the inversion product is often observed due to the formation of ion pairs.

// Nodes sub [label="this compound\n(Achiral Substrate)"]; ts1 [label="", shape=none, width=0, height=0]; carbocation [label="Trigonal Planar\nTertiary Carbocation\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product_mix [label="Racemic Mixture of\nSubstitution Products\n(if substrate were chiral)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sub -> ts1 [label="- Br⁻ (Slow, RDS)", color="#EA4335"]; ts1 -> carbocation [arrowhead=none]; carbocation -> product_mix [label="+ Nucleophile\n(e.g., H₂O, EtOH)\n(Fast)", color="#34A853"];

// Invisible nodes for positioning nucleophile attack top_attack [label="Attack from top face", shape=none, fontcolor="#4285F4"]; bottom_attack [label="Attack from bottom face", shape=none, fontcolor="#4285F4"];

top_attack -> carbocation [dir=back, style=dashed, color="#4285F4", arrowhead=vee]; bottom_attack -> carbocation [dir=back, style=dashed, color="#4285F4", arrowhead=vee]; } DOT Caption: S(_{N})1 reaction pathway for this compound.

The E1 reaction competes with the S(_N)1 pathway and also proceeds through the same carbocation intermediate.[8] The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[9][10]

-

Proton Abstraction: Following the formation of the tertiary carbocation, a weak base (often the solvent) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon.

-

Alkene Formation: this compound has two types of beta-protons. Removal of a proton from one of the CH

groups (C2 or C4) leads to the more substituted product, 3-methylpent-2-ene. Removal of a proton from the methyl group (on C3) is not possible for elimination. However, removal from the terminal methyls of the ethyl groups (C1 or C5) is also not possible as they are not beta-protons.2 -

Product Outcome: The major elimination product will be the more stable, more substituted alkene, 3-methylpent-2-ene, according to Zaitsev's rule.[11][12]

When this compound is treated with a strong, sterically hindered base, such as potassium tert-butoxide (KOt-Bu), the E2 mechanism is favored.[13][14]

-

Concerted Mechanism: The E2 reaction is a single-step process where the base removes a beta-proton, the C=C double bond forms, and the bromide ion departs simultaneously.[5] This mechanism requires an anti-periplanar arrangement of the beta-proton and the leaving group.[6][15]

-

Steric Hindrance and Regioselectivity: Due to the steric bulk of both the substrate and the base, the base will preferentially abstract the most accessible proton.[5] In this case, the protons on the methyl groups of the ethyl chains (at C2 and C4) are more sterically accessible than those deeper within the carbon chain.

-

Hofmann Product: This leads to the formation of the less substituted alkene, 3-methylpent-2-ene, as the major product. This outcome, favoring the less substituted alkene due to steric factors, is known as the Hofmann rule.

// Nodes substrate [label="this compound"]; ts [label="Transition State\n(Anti-periplanar)", shape=box, style="rounded,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="Major: 3-methylpent-2-ene (Zaitsev)\n+ Base-H⁺ + Br⁻", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; hofmann_products [label="Major with bulky base:\n3-ethyl-2-methylbut-1-ene (Hofmann)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges substrate -> ts [label="+ Strong Base\n(e.g., EtO⁻)", color="#EA4335"]; ts -> products [color="#34A853"];

// Hofmann Pathway substrate -> ts [label="+ Bulky Base\n(e.g., t-BuO⁻)", color="#4285F4", style=dashed, constraint=false]; ts -> hofmann_products [color="#34A853", style=dashed, constraint=false]; } DOT Caption: E2 reaction pathways for this compound.

Quantitative Data Presentation

The ratio of substitution to elimination products, as well as the regioselectivity of elimination, is highly dependent on the reaction conditions.

| Reaction | Reagent/Solvent | Base/Nucleophile Strength | Steric Hindrance | Primary Mechanism(s) | Major Product(s) | Reference |

| Solvolysis | 80% Ethanol (B145695) / 20% Water | Weak Base / Weak Nucleophile | Low | S(N)1, E1 | 3-ethoxy-3-methylpentane, 3-methyl-3-pentanol, 3-methyl-2-pentene | ,[4] |

| Elimination | Sodium Ethoxide in Ethanol | Strong Base / Strong Nucleophile | Low | E2 (major), S(_N)1/E1 (minor) | 3-methyl-2-pentene (Zaitsev) | [13], |

| Elimination | Potassium tert-butoxide in tert-butanol | Strong Base / Poor Nucleophile | High | E2 | 3-ethyl-2-methylbut-1-ene (Hofmann) | [14],[16] |

Experimental Protocols

This protocol is adapted from general procedures for the solvolysis of tertiary alkyl halides.[17][18]

Objective: To measure the rate of solvolysis of this compound in an aqueous ethanol solution and identify the products.

Materials:

-

This compound

-

80:20 Ethanol:Water solution

-

0.01 M NaOH solution

-

Bromothymol blue indicator

-

Erlenmeyer flasks, burette, magnetic stirrer, water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a 500 mL solution of 80% ethanol in water.

-

To a 250 mL Erlenmeyer flask, add 100 mL of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.

-

Add a precisely measured volume of 0.01 M NaOH solution to the flask until the solution turns blue.

-

Initiate the reaction by adding a known amount (e.g., 1 mL) of this compound to the flask. Start a timer immediately. The reaction produces HBr, which will neutralize the NaOH and turn the indicator yellow.

-

Record the time it takes for the solution to turn from blue to yellow. Immediately add another aliquot of NaOH to turn it blue again.

-

Repeat this process to collect time intervals for the consumption of successive aliquots of NaOH. This data can be used to determine the reaction rate.

-

After several measurements, quench the reaction by adding a large volume of cold water.

-

Extract the organic products with diethyl ether.

-

Analyze the organic extract using GC-MS to identify the substitution (3-ethoxy-3-methylpentane, 3-methyl-3-pentanol) and elimination (3-methyl-2-pentene) products and determine their relative ratios.

// Nodes start [label="Reaction Setup\n(Substrate + Solvent + Indicator + NaOH)"]; reaction [label="Initiate Reaction\n(Add this compound)"]; monitoring [label="Monitor Color Change\n(Blue -> Yellow)\nRecord Time"]; titration [label="Add NaOH Aliquot"]; data [label="Collect Time vs. [H⁺] Data"]; quench [label="Quench Reaction"]; extraction [label="Liquid-Liquid Extraction"]; analysis [label="GC-MS Analysis\n(Product Identification & Ratio)"];

// Edges start -> reaction; reaction -> monitoring; monitoring -> titration [label="Color change"]; titration -> monitoring [label="Repeat"]; monitoring -> data [style=dashed]; data -> quench [label="After sufficient data"]; quench -> extraction; extraction -> analysis; } DOT Caption: Experimental workflow for kinetic analysis of solvolysis.

Objective: To synthesize and identify the major elimination product from the reaction of this compound with potassium tert-butoxide.

Materials:

-

This compound

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous tert-butanol

-

Round-bottom flask, condenser, heating mantle

-

Separatory funnel

-

Anhydrous magnesium sulfate

-

NMR spectrometer, GC-MS

Procedure:

-

In a dry round-bottom flask equipped with a condenser and magnetic stirrer, dissolve a molar equivalent of potassium tert-butoxide in anhydrous tert-butanol.

-

Slowly add one molar equivalent of this compound to the solution.

-

Heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the organic layer with a nonpolar solvent like diethyl ether (2 x 20 mL).

-

Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.

-

Analyze the resulting liquid product by

H NMR and GC-MS to confirm the major product as the Hofmann alkene and determine the ratio of regioisomers.1

Conclusion

The reaction pathways of this compound serve as a quintessential model for understanding the interplay between substrate structure, reagent properties, and reaction conditions in determining stereochemical and regiochemical outcomes. For researchers in drug development and synthetic chemistry, a firm grasp of these principles is essential for designing syntheses that yield desired isomers with high selectivity. The choice between polar protic solvents for S(_N)1/E1 pathways or strong, bulky bases for E2 reactions allows for targeted synthesis of either substitution products or specific alkene regioisomers.

References

- 1. This compound|CAS 25346-31-0|Supplier [benchchem.com]

- 2. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Draw the stereoisomers that are formed from the following SN1 rea... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 11. homework.study.com [homework.study.com]

- 12. homework.study.com [homework.study.com]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]

- 16. homework.study.com [homework.study.com]

- 17. chegg.com [chegg.com]

- 18. amherst.edu [amherst.edu]

Methodological & Application

Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of the Grignard reagent from 3-bromo-3-methylpentane, also known as 3-methyl-3-pentylmagnesium bromide. This organometallic compound is a valuable nucleophilic reagent in organic synthesis, enabling the formation of carbon-carbon bonds, which is a cornerstone of constructing more complex molecules in drug discovery and development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful tools in synthetic organic chemistry.[1] Their preparation involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The resulting reagent behaves as a strong nucleophile and a strong base, reacting with a wide array of electrophiles.[3] The formation of Grignard reagents from tertiary alkyl halides such as this compound can be challenging due to potential side reactions, primarily elimination.[4] Therefore, careful control of reaction conditions is crucial for successful synthesis.

Reaction Principle

The formation of 3-methyl-3-pentylmagnesium bromide involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent by coordination.[5]

Reaction: CH₃CH₂C(Br)(CH₃)CH₂CH₃ + Mg → CH₃CH₂C(MgBr)(CH₃)CH₂CH₃

Data Presentation

While specific yield data for the formation of this compound Grignard reagent is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on general procedures for tertiary alkyl halide Grignard reagent synthesis.

| Parameter | Value/Condition | Remarks |

| Starting Material | This compound | Tertiary alkyl halide |

| Reagent | Magnesium turnings | Typically used in excess |

| Solvent | Anhydrous diethyl ether or THF | THF is often preferred for less reactive halides |

| Initiation | Iodine crystal, 1,2-dibromoethane (B42909) | Used to activate the magnesium surface |

| Temperature | Gentle reflux (approx. 35°C for diethyl ether) | Reaction is exothermic and may need initial warming |

| Reaction Time | 30 - 60 minutes after initiation | Monitored by the consumption of magnesium |

| Expected Yield | Moderate to Good | Yields can be variable and are sensitive to conditions |

| Side Products | 3-methyl-2-pentene, 3-methyl-1-pentene | Resulting from elimination reactions |

Experimental Protocol

This protocol outlines the laboratory-scale preparation of 3-methyl-3-pentylmagnesium bromide.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal (or 1,2-dibromoethane)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Drying tube (filled with CaCl₂)

Procedure:

-

Apparatus Setup:

-

All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled while hot under a stream of dry inert gas to exclude atmospheric moisture.[6]

-

Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and an inert gas inlet.

-

-

Magnesium Activation:

-

Place the magnesium turnings (1.2 equivalents) into the reaction flask.

-